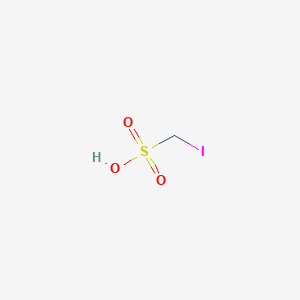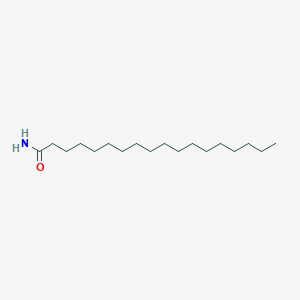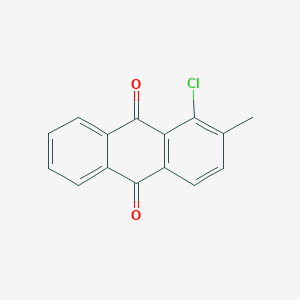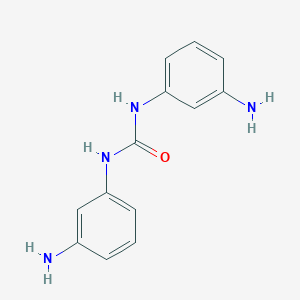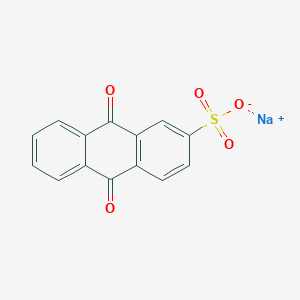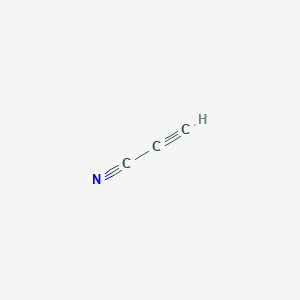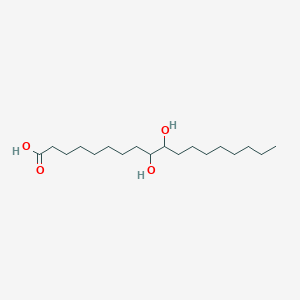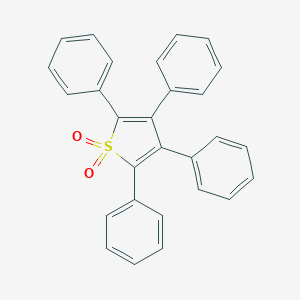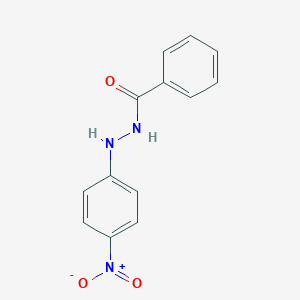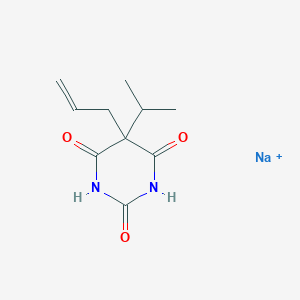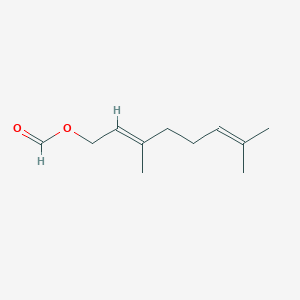
Geranyl formate
Übersicht
Beschreibung
Synthesis Analysis
Geranyl formate is synthesized through specific chemical reactions involving isoprenoids. The synthesis process of geranyl acetate, closely related to geranyl formate, has been explored by Chulalaksananukul, Condoret, and Combes (1992), revealing insights into the synthesis mechanisms of similar compounds (Chulalaksananukul et al., 1992).
Molecular Structure Analysis
The molecular structure of geranyl formate and related compounds like geranylgeranyl diphosphate has been studied in-depth. Kloer et al. (2006) provided insights into the crystal structure of geranylgeranyl diphosphate synthase, which aids in understanding the structure of geranyl formate (Kloer et al., 2006).
Chemical Reactions and Properties
Geranyl formate's chemical reactions and properties are closely linked to its structure. The study by Krishna, Srivastava, and Mahadane (1967) on the electric dipole moments of geranyl formate in benzene solution provides valuable insights into its chemical properties (Krishna et al., 1967).
Physical Properties Analysis
The physical properties of geranyl formate, such as its dipole moments and configuration, have been explored in various studies. Notably, the work by Krishna et al. (1967) sheds light on its physical characteristics in different environments (Krishna et al., 1967).
Chemical Properties Analysis
The chemical properties of geranyl formate are determined by its molecular structure and reaction mechanisms. Studies like those by Chulalaksananukul et al. (1992) and Kloer et al. (2006) provide a comprehensive understanding of these properties (Chulalaksananukul et al., 1992); (Kloer et al., 2006).
Wissenschaftliche Forschungsanwendungen
Hepatoprotective Effects : A study by Bayram et al. (2011) investigated the hepatoprotective effects of geranyl formate in a rat model. It was found that low doses of geranyl formate presented partial hepatoprotective effects in acute hepatic injury induced by carbon tetrachloride.
Enzymatic Preparation of Flavor Esters : Perdomo et al. (2019) developed an enzymatic strategy for preparing different flavor esters, including geranyl formate, using an acyltransferase. This method proved to be an efficient alternative to traditional methods, offering high yields and reduced use of organic solvents (Perdomo et al., 2019).
Study of Molecular Structure : Krishna et al. (1967) determined the electric dipole moments of various compounds, including geranyl formate. Their findings suggest the existence of a cis- configuration in geranyl formate (Krishna et al., 1967).
Geranylated RNA in Bacteria : Dumelin et al. (2012) discovered geranylated RNA in various bacteria. This modification affects codon bias and frameshifting during translation, representing the first reported examples of oligoisoprenylated cellular nucleic acids (Dumelin et al., 2012).
Geranylated RNA Synthesis and Structure Studies : Wang et al. (2016) focused on synthesizing and studying the structure and function of geranylated RNA. They found that geranylated tRNAs recognize specific codons more efficiently, influencing translation (Wang et al., 2016).
Antimicrobial and Antioxidant Properties : Boukhris et al. (2013) investigated the chemical composition and biological activities of Pelargonium graveolens, noting the presence of geranyl formate. The essential oil and extracts showed significant antioxidant and antimicrobial activities (Boukhris et al., 2013).
Enzymatic Synthesis of Geranyl Propionate : Mohamad et al. (2015) studied the enzymatic synthesis of geranyl propionate using immobilized Candida rugosa lipase, demonstrating increased conversion rates and thermal stability compared to free lipase systems (Mohamad et al., 2015).
Study on Geranylation Activity of Selenouridine Synthase : Haruehanroengra et al. (2022) explored the substrate requirements of the in vitro geranylation activity of Selenouridine Synthase (SelU) in tRNAs. They found that only the geranyl group could be incorporated into anticodon stem loops of tRNA, influencing enzyme activity and potentially impacting bacterial translation systems (Haruehanroengra et al., 2022).
Geranyl Diphosphate Synthase Characterization : Burke et al. (1999) characterized geranyl diphosphate synthase, a key enzyme in monoterpene biosynthesis, as a heterodimer. This study provided insights into the enzyme's structure and function, contributing to the understanding of terpenoid biosynthesis (Burke et al., 1999).
Safety And Hazards
Geranyl formate has low toxicity by ingestion and skin contact . It is a human skin irritant and an experimental eye irritant . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZVFJYMPNUCT-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC=O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047614 | |
| Record name | Geranyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colorless to pale yellow liquid/fresh, leafy, rose-like odour | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 3 ml 80% alcohol (in ethanol) | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.906-0.920 | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Geranyl formate | |
CAS RN |
105-86-2 | |
| Record name | Geranyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72O586X6ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







